Preclinical studies have explored the efficacy of Gedatolisib against various cancer cell lines, including those from breast, lung, and ovarian cancers []. These studies have shown promising results, with Gedatolisib demonstrating the ability to suppress tumor cell growth and induce apoptosis (programmed cell death). Additionally, research suggests that Gedatolisib may work synergistically with other chemotherapy drugs, potentially enhancing their effectiveness.
Gedatolisib is an investigational compound designed as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are crucial pathways involved in cancer cell growth and survival. Its chemical structure is characterized by the formula C₃₂H₄₁N₉O₄, with a molar mass of approximately 615.739 g/mol. The compound was initially developed by Wyeth, later acquired by Pfizer, and is currently being explored for its efficacy in treating various cancers, including breast, colorectal, and endometrial cancers .
A study published in Molecular Oncology (2022) investigated the effect of Gedatolisib on dormant breast cancer cells []. While the drug eliminated these cells in culture, it failed to prevent metastasis in preclinical models, highlighting the need for further research to optimize its efficacy [].
Gedatolisib operates through specific chemical interactions with the PI3K and mTOR pathways. It binds to different p110 catalytic subunit isoforms of PI3K and the kinase site of mTOR, effectively inhibiting their activity. This dual inhibition disrupts signaling pathways that promote cell proliferation and survival, making it a promising candidate for cancer therapy .
The biological activity of gedatolisib has been extensively studied, revealing its potent effects on cancer cells. It has been shown to decrease cell survival, inhibit DNA replication, and reduce cell migration and invasion in various cancer models . Furthermore, gedatolisib's efficacy can be influenced by the expression levels of ATP-binding cassette transporters (ABCB1 and ABCG2), which may limit its therapeutic effectiveness in certain contexts .
Gedatolisib is primarily being investigated for its potential use in oncology. Clinical trials have focused on its application in treating:
These studies aim to evaluate both its safety and efficacy in patients with or without PIK3CA mutations .
Interaction studies have highlighted gedatolisib's role as a substrate for ABCB1 and ABCG2 transporters. These studies indicate that gedatolisib can stimulate ATPase activity in these transporters, suggesting that it may compete with other substrates for binding sites, thereby affecting drug accumulation within cells . Understanding these interactions is critical for optimizing gedatolisib's therapeutic potential.
Gedatolisib shares structural and functional similarities with several other compounds that target the PI3K/mTOR pathway. Here are some notable examples:
Compound Name | Target Pathways | Unique Features |
---|---|---|
Everolimus | mTOR | A selective inhibitor primarily targeting mTORC1. |
Idelalisib | PI3K | A selective inhibitor for PI3K delta isoform; used primarily in hematological malignancies. |
Buparlisib | PI3K | A pan-class I PI3K inhibitor but with different selectivity profiles compared to gedatolisib. |
Gedatolisib is unique due to its dual inhibition mechanism affecting both PI3K and mTOR pathways simultaneously, which may offer enhanced therapeutic benefits compared to single-target inhibitors like Everolimus or Idelalisib. Its ability to inhibit all class I PI3K isoforms makes it particularly versatile in targeting various malignancies .
Gedatolisib possesses the complete International Union of Pure and Applied Chemistry nomenclature of 1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea [1] [4] [5]. This comprehensive chemical designation reflects the compound's complex molecular architecture, which incorporates multiple heterocyclic moieties and functional groups essential for its biological activity.
The molecular formula of gedatolisib is established as C32H41N9O4, with a precise molecular weight of 615.73 grams per mole [1] [3] [21]. The compound is registered under Chemical Abstracts Service number 1197160-78-3, providing a unique identifier for this synthetic organic molecule [1] [4] [21]. The International Chemical Identifier Key for gedatolisib is DWZAEMINVBZMHQ-UHFFFAOYSA-N, which serves as a standardized representation for computational and database applications [4] [21].
The structural complexity of gedatolisib is characterized by its modular design, featuring three distinct chemical domains connected through strategic linkages [1] [2]. The first domain consists of a dimethylamino-substituted piperidine ring connected via a carbonyl group to a phenyl ring [1] [4]. The central domain comprises a urea linkage that bridges the two aromatic systems, providing structural rigidity and potential hydrogen bonding capabilities [1] [5]. The third domain features a triazine ring substituted with two morpholine groups, creating a highly functionalized heterocyclic system [1] [4].
The Simplified Molecular Input Line Entry System representation of gedatolisib is CN(C)C1CCN(CC1)C(=O)C2=CC=C(NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C=C2 [21]. This linear notation captures the complete connectivity pattern of the molecule and enables computational analysis and database searching.
Crystallographic investigations of gedatolisib have provided detailed insights into its three-dimensional molecular architecture and binding conformations when complexed with target proteins [15] [29]. X-ray crystal structure studies have revealed that gedatolisib adopts specific conformational arrangements when bound to phosphatidylinositol 3-kinase gamma, demonstrating significant conformational flexibility in its binding mode [15] [29].
The crystal structure analysis of gedatolisib bound to phosphatidylinositol 3-kinase gamma at 2.65 Ångström resolution has elucidated the precise molecular interactions within the active site [15]. The structure reveals that gedatolisib makes extensive contacts with the activation loop, with histidine 967 immediately following the aspartate-phenylalanine-glycine motif adopting a completely altered conformation compared to other inhibitor-bound structures [15]. This conformational change in the activation loop represents a critical feature of gedatolisib's binding mechanism.
Crystallographic data indicates that gedatolisib induces conformational rearrangements extending beyond the immediate binding site [15] [29]. The compound causes disruption of the tryptophan 1080 lock mechanism, with the structure revealing interruption of the hydrogen bond between tryptophan 1080 and aspartate 904 [15]. This conformational perturbation propagates through the protein structure, affecting the carboxy-terminus of the activation loop and the adjacent alpha-helix 7 region.
Molecular dynamics simulations have complemented crystallographic studies by providing insights into the conformational flexibility of gedatolisib in solution and when bound to target proteins [15] [27]. These computational studies have demonstrated that gedatolisib can adopt multiple conformational states, with the morpholine rings exhibiting rotational freedom and the central urea linkage maintaining planarity [15]. The piperidine ring adopts a chair conformation, with the dimethylamino substituent preferentially occupying an equatorial position to minimize steric interactions [15].
Three-dimensional conformational analysis has revealed that gedatolisib possesses a relatively extended molecular shape with a length of approximately 20 Ångströms [17]. The molecule exhibits significant conformational flexibility around specific rotatable bonds, particularly those connecting the aromatic rings to the heterocyclic substituents [17]. This conformational adaptability contributes to the compound's ability to engage multiple binding sites and adopt optimal conformations for protein-ligand interactions.
The lipophilicity profile of gedatolisib has been extensively characterized through multiple computational and experimental approaches, yielding a calculated logarithm of the octanol-water partition coefficient value of 2.65 [5] [10]. This moderate lipophilicity places gedatolisib within an acceptable range for drug-like compounds, though it represents a balance between membrane permeability and aqueous solubility requirements [10] [11].
Solubility characteristics of gedatolisib demonstrate significant limitations in aqueous environments, with the compound exhibiting complete insolubility in water under standard conditions [13] [22]. The compound shows limited solubility in ethanol, remaining insoluble under typical pharmaceutical formulation conditions [13] [22]. However, gedatolisib demonstrates appreciable solubility in dimethyl sulfoxide, achieving concentrations of 10 milligrams per milliliter when warmed to 50 degrees Celsius, corresponding to a molar concentration of 16.24 millimolar [13].
The topological polar surface area of gedatolisib has been calculated as 128.29 square Ångströms, which falls within the acceptable range for oral bioavailability according to established pharmaceutical guidelines [5] [24]. This parameter indicates that gedatolisib possesses sufficient polarity to enable biological interactions while maintaining adequate lipophilicity for membrane transport [23] [24].
Table 1: Comprehensive Physicochemical Properties of Gedatolisib | ||
---|---|---|
Property | Value | Reference |
Molecular Formula | C32H41N9O4 | [1] [3] [21] |
Molecular Weight (g/mol) | 615.73 | [1] [3] [21] |
Calculated LogP (XLogP) | 2.65 | [5] |
Topological Polar Surface Area (Ų) | 128.29 | [5] [24] |
Hydrogen Bond Donors | 2 | [5] [24] |
Hydrogen Bond Acceptors | 13 | [5] [24] |
Rotatable Bonds | 10 | [5] |
Heavy Atoms | 45 | [17] |
Aromatic Heavy Atoms | 18 | [17] |
Fraction Csp3 | 0.47 | [17] |
Solubility in Dimethyl Sulfoxide | 10 mg/mL (16.24 mM) | [13] |
Solubility in Water | Insoluble | [13] [22] |
Solubility in Ethanol | Insoluble | [13] [22] |
Hydrogen bonding capabilities of gedatolisib are characterized by the presence of two hydrogen bond donor sites and thirteen hydrogen bond acceptor sites [5] [24]. This asymmetric hydrogen bonding profile contributes to the compound's ability to form specific interactions with protein targets while potentially limiting its membrane permeability [24]. The high number of hydrogen bond acceptors exceeds the conventional Lipinski rule of five criteria, suggesting potential challenges for oral bioavailability [24].
Comparative analysis with established drug-like property guidelines reveals that gedatolisib violates certain pharmaceutical development criteria [32] [33]. The molecular weight of 615.73 grams per mole exceeds the Lipinski rule of five threshold of 500 daltons, and the hydrogen bond acceptor count of 13 surpasses the recommended maximum of 10 [24]. However, the compound complies with Veber rule criteria for topological polar surface area and rotatable bond count, indicating acceptable molecular flexibility and polarity characteristics [23].
Table 2: Drug-Like Properties Assessment of Gedatolisib | ||||
---|---|---|---|---|
Parameter | Gedatolisib Value | Lipinski Criteria | Veber Criteria | Compliance Status |
Molecular Weight (Da) | 615.73 | ≤ 500 | Not specified | Violates Lipinski |
LogP | 2.65 | ≤ 5 | Not specified | Complies with Lipinski |
Hydrogen Bond Donors | 2 | ≤ 5 | Not specified | Complies with Lipinski |
Hydrogen Bond Acceptors | 13 | ≤ 10 | Not specified | Violates Lipinski |
Topological Polar Surface Area (Ų) | 128.29 | Not specified | ≤ 140 | Complies with Veber |
Rotatable Bonds | 10 | Not specified | ≤ 10 | Complies with Veber |